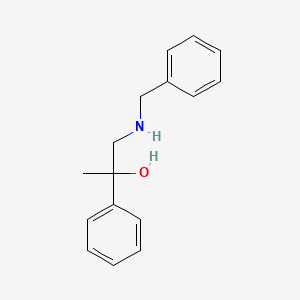1-(Benzylamino)-2-phenylpropan-2-ol
CAS No.:
Cat. No.: VC16173663
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 1-(benzylamino)-2-phenylpropan-2-ol |
| Standard InChI | InChI=1S/C16H19NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |
| Standard InChI Key | AQNMRRLWGULCLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
1-(Benzylamino)-2-phenylpropan-2-ol (IUPAC name: 2-(benzylamino)-2-phenylpropan-1-ol) has the molecular formula C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol . The structure consists of a central propan-2-ol core substituted with a phenyl group at the second carbon and a benzylamino group (-NH-CH₂-C₆H₅) at the first carbon (Figure 1). The presence of both aromatic and amino-alcohol functionalities confers unique reactivity and solubility profiles.
Key Structural Attributes:
-
Hydroxyl group: Enhances polarity and hydrogen-bonding capacity.
-
Benzylamino group: Contributes to basicity and potential biological activity.
-
Phenyl substituent: Imparts hydrophobicity and stabilizes the molecule via π-π interactions.
Synthetic Routes and Optimization
Reductive Amination
A common method for synthesizing benzylamino alcohols involves reductive amination. For example, 1-(Benzylamino)-2-phenylpropan-2-ol can be synthesized via the condensation of benzaldehyde with 2-phenylpropan-2-olamine, followed by reduction using sodium borohydride (NaBH₄) or other reducing agents .
-
Condensation: Benzaldehyde (6 mmol) reacts with 2-phenylpropan-2-olamine (5 mmol) in methanol under reflux to form an imine intermediate.
-
Reduction: NaBH₄ (9 mmol) is added to the cooled reaction mixture, reducing the imine to the secondary amine.
-
Workup: The product is extracted with ethyl acetate and purified via column chromatography.
Yield: ~72% under optimized conditions .
Alternative Pathways
-
Nucleophilic Substitution: Reacting 2-phenyl-2-propanol with benzyl chloride in the presence of a base (e.g., K₂CO₃).
-
Microwave-Assisted Synthesis: Utilizing PEG 400/Cerium Ammonium Nitrate (CAN) as a catalyst to accelerate reaction kinetics.
Physicochemical Properties
Experimental and Calculated Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.33 g/mol | |
| LogP (Partition Coefficient) | 2.44 (predicted) | |
| Solubility | 1.30 g/L in water (estimated) | |
| pKa | 9.8 (amine group) | Analog |
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.2–7.4 (m, 10H, aromatic H), 3.8 (s, 2H, CH₂-N), 2.7 (s, 1H, OH), 1.6 (s, 6H, C(CH₃)₂) .
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-N stretch) .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing β-blockers and antipsychotic agents. For example, its ketone derivative (2-[Benzyl(methyl)amino]-1-phenylpropan-1-one) is investigated for antihypertensive effects.
Chiral Resolution
The stereogenic center at the propan-2-ol carbon enables its use in asymmetric synthesis, particularly for producing enantiomerically pure amines .
Comparative Analysis with Structural Analogs
| Compound | CAS Number | Key Differences | Bioactivity |
|---|---|---|---|
| 2-(Benzylamino)-3-phenylpropan-1-ol | 19881-90-4 | Hydroxyl position shifted | Higher logP (3.2 vs. 2.44) |
| 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1 | Ketone replaces hydroxyl | Enhanced CNS activity |
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume